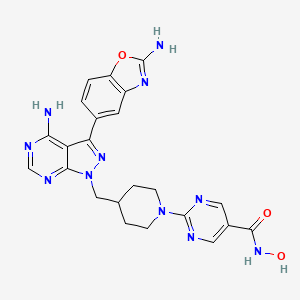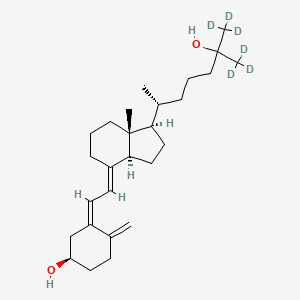
PROTAC BRD4 ligand-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BRD4 ligand-2 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which uses small molecules to induce the degradation of specific proteins. BRD4 is a transcriptional and epigenetic regulator involved in various biological processes, including embryogenesis and cancer development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 ligand-2 typically involves coupling a BRD4-binding moiety with a linker and an E3 ubiquitin ligase recruiting moiety. One common method includes the use of click chemistry to assemble the components under near physiological conditions . The reaction is performed in methanol, and upon completion, the trityl group is cleaved by adding trifluoroacetic acid, yielding the desired PROTAC in good yields .
Industrial Production Methods
Industrial production of this compound involves scalable and sustainable multicomponent platforms. These platforms leverage the modular nature of multicomponent reactions to enable the preparation of highly decorated PROTACs. This approach offers a versatile and cost-effective means to access libraries of protein degraders and increase the chance of identifying successful candidates .
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC BRD4 ligand-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Wissenschaftliche Forschungsanwendungen
PROTAC BRD4 ligand-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation and the ubiquitin-proteasome system.
Biology: Employed to investigate the role of BRD4 in cellular processes and disease mechanisms.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and compounds.
Wirkmechanismus
PROTAC BRD4 ligand-2 exerts its effects by recruiting an E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase. The degradation of BRD4 results in the suppression of its transcriptional and epigenetic regulatory functions, which can inhibit the proliferation of cancer cells and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
JQ1: A small molecule inhibitor of BRD4 that has shown potent antileukemic activity.
dBET1: A PROTAC that targets BRD4 for degradation, similar to PROTAC BRD4 ligand-2.
ARV-825: Another PROTAC that induces efficient ubiquitination and proteasomal degradation of BRD4.
Uniqueness
This compound is unique in its ability to dynamically regulate biomolecular condensates by degrading key molecules involved in liquid-liquid phase separation. This property makes it a powerful tool for studying biomolecular condensates and their roles in various biological processes .
Eigenschaften
Molekularformel |
C22H17ClN6 |
|---|---|
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-1-methyl-8-(1H-pyrazol-4-yl)spiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane] |
InChI |
InChI=1S/C22H17ClN6/c1-13-27-28-21-22(8-9-22)26-20(14-2-5-17(23)6-3-14)18-10-15(16-11-24-25-12-16)4-7-19(18)29(13)21/h2-7,10-12H,8-9H2,1H3,(H,24,25) |
InChI-Schlüssel |
RTNUIOLFPPNFQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CNN=C4)C(=NC25CC5)C6=CC=C(C=C6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


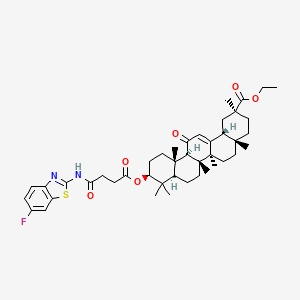
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
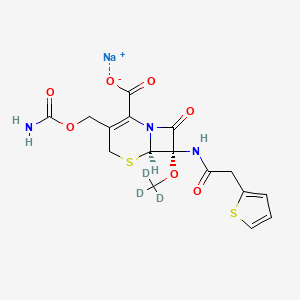
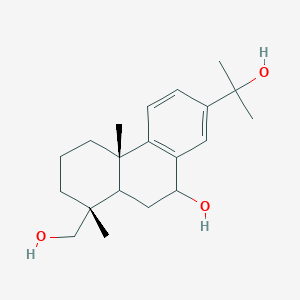
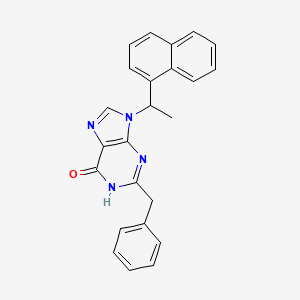


![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
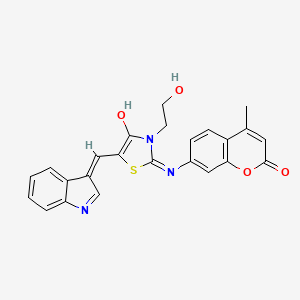
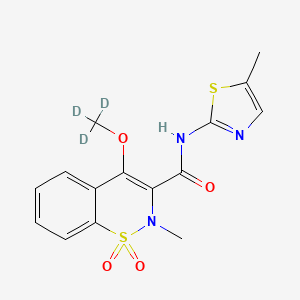
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
